1-((5-chlorothiophen-2-yl)sulfonyl)-N-(o-tolyl)piperidine-2-carboxamide
Description
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-methylphenyl)piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-12-6-2-3-7-13(12)19-17(21)14-8-4-5-11-20(14)25(22,23)16-10-9-15(18)24-16/h2-3,6-7,9-10,14H,4-5,8,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTNPNPPGHFWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(o-tolyl)piperidine-2-carboxamide is a sulfonamide derivative with potential biological activities, particularly in pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H16ClN3O2S
- Molecular Weight : 345.9 g/mol
- SMILES Notation : Clc1ccc(s1)S(=O)(=O)N(Cc2ccccc2)C(=O)N1CCCCC1
Anticancer Activity
Studies have indicated that sulfonamide derivatives, including those containing piperidine moieties, exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.
- Cell Proliferation Inhibition : Research suggests that compounds with similar structures act as tubulin inhibitors, which disrupt mitotic spindle formation, leading to apoptosis in cancer cells. For instance, derivatives of piperidine have shown IC50 values in the low micromolar range against prostate cancer cell lines such as DU-145 .
- Mechanism of Action : The mechanism involves binding to tubulin at the colchicine site, which inhibits microtubule polymerization. This action is critical for cell division, making these compounds potential candidates for cancer therapy .
Antibacterial and Anti-inflammatory Properties
The sulfonamide group is well-known for its antibacterial activity. Compounds featuring this moiety have been shown to inhibit bacterial growth through the following mechanisms:
- Enzyme Inhibition : Compounds similar to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(o-tolyl)piperidine-2-carboxamide have demonstrated the ability to inhibit enzymes such as acetylcholinesterase and urease, which are crucial for bacterial survival .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating immune responses and reducing cytokine production in inflammatory conditions .
Case Study 1: Anticancer Efficacy
In a study evaluating the antiproliferative effects of piperidine derivatives, it was found that certain compounds led to a significant reduction in cell viability in DU-145 prostate cancer cells with GI50 values around 120 nM for the most potent derivative. This study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory effects of sulfonamide derivatives showed that these compounds could effectively inhibit acetylcholinesterase activity, suggesting their potential use in treating neurodegenerative diseases .
Comparative Analysis of Similar Compounds
| Compound Name | Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(o-tolyl)piperidine-2-carboxamide | Anticancer | 0.120 | Tubulin inhibitor |
| 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides | Anticancer | 0.120 | Tubulin inhibitor |
| Sulfonamide derivatives (general) | Antibacterial | N/A | Enzyme inhibition |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations:
Core Heterocycles: The target compound uses a piperidine-2-carboxamide backbone, whereas analogs like Compound 9 () employ a piperidine-4-carboxamide scaffold. Piperidine substitution patterns influence conformational flexibility and binding interactions.
Sulfonyl Group Utilization :
- The 5-chlorothiophen-2-sulfonyl group is a shared motif in the target compound, Compound 33 (), and Compound 9 (). This group likely improves metabolic stability and facilitates hydrogen bonding in target proteins.
Insights:
- The target compound likely shares synthetic steps with these analogs, such as sulfonamide coupling (as in ) or carbodiimide-mediated amidation (as in ).
- Lower yields in Compound 33 () highlight challenges in indole-sulfonamide conjugation, suggesting the target compound’s piperidine core may offer better reaction efficiency.
Physicochemical and Pharmacological Properties
- Lipophilicity : The 5-chlorothiophen-2-sulfonyl group increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
